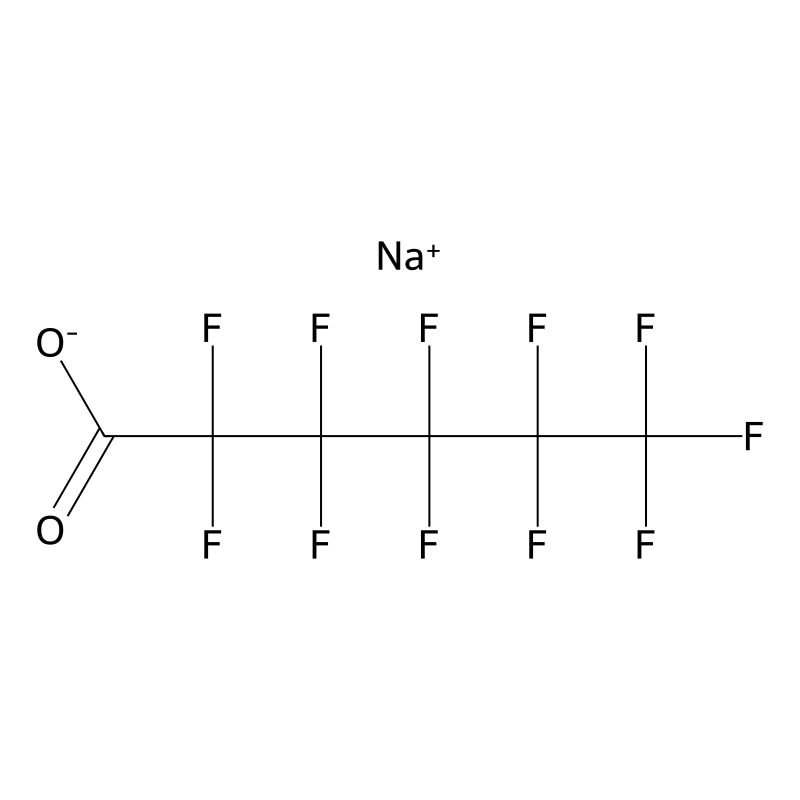

Sodium perfluorohexanoate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Environmental Fate and Distribution

One key area of scientific research focuses on understanding the environmental fate and distribution of NaPFHx. Studies have shown that NaPFHx is highly persistent in the environment, meaning it does not readily break down. This persistence allows NaPFHx to accumulate in various environmental compartments, including water, soil, and air [].

Research also investigates the transport pathways of NaPFHx. Studies suggest that NaPFHx can be transported long distances through atmospheric deposition and water contamination, raising concerns about its widespread presence in the environment [].

Potential Health Effects

Ongoing Research

Scientific research on NaPFHx is ongoing and evolving. Current efforts focus on:

- Understanding the mechanisms of NaPFHx toxicity: This research aims to elucidate how NaPFHx exposure leads to adverse health effects.

- Developing accurate exposure assessment methods: This research is crucial for understanding the potential risks associated with NaPFHx exposure in the general population.

- Investigating potential remediation strategies: Research is exploring methods to remove or degrade NaPFHx from contaminated environments.

Sodium perfluorohexanoate is a fluorinated carboxylic acid salt, specifically the sodium salt of perfluorohexanoic acid. Its chemical formula is C₆F₁₁NaO₂, and it is classified as a perfluoroalkyl substance (PFAS). This compound is recognized for its unique properties, including high thermal stability and resistance to degradation, which make it a subject of interest in various industrial applications. Sodium perfluorohexanoate exhibits surfactant properties due to its amphiphilic nature, allowing it to interact with both hydrophobic and hydrophilic substances.

The exact mechanism of action of NaPFHx in biological systems is still under investigation []. However, research suggests it may disrupt hormonal signaling pathways, affect fetal development, and alter immune function []. Studies have shown that NaPFHx can bind to proteins that regulate gene expression and cellular processes, potentially leading to these adverse effects [].

- Hydrolysis: In aqueous environments, it can hydrolyze to form perfluorohexanoic acid and sodium hydroxide.

- Degradation: Under extreme conditions, such as high temperatures or in the presence of strong oxidizing agents, it may degrade into smaller perfluorinated compounds.

- Reactions with Nucleophiles: The carboxylate group can react with nucleophiles, leading to the formation of various derivatives.

These reactions are crucial for understanding its environmental behavior and potential degradation pathways.

Sodium perfluorohexanoate can be synthesized through various methods:

- Electrochemical Fluorination: This method involves the electrochemical fluorination of hexanoic acid in the presence of sodium fluoride.

- Fluorination of Carboxylic Acids: Hexanoic acid can be fluorinated using fluorinating agents like sulfur tetrafluoride or elemental fluorine.

- Neutralization Reaction: Perfluorohexanoic acid can be neutralized with sodium hydroxide to produce sodium perfluorohexanoate.

These synthesis methods are essential for producing this compound for research and industrial applications.

Sodium perfluorohexanoate is utilized in several fields:

- Surfactants: Due to its surfactant properties, it is used in formulations for cleaning products and emulsifiers.

- Coatings: It finds application in water-repellent coatings due to its ability to lower surface tension.

- Biomedical Research: Its unique properties make it useful in studies related to drug delivery systems and biocompatibility assessments.

The versatility of sodium perfluorohexanoate underscores its significance in both industrial and scientific contexts.

Studies have focused on the interactions of sodium perfluorohexanoate with various biological systems and environmental matrices:

- Cellular Interactions: Research has examined its effects on cell viability and proliferation, revealing potential cytotoxicity at higher concentrations.

- Environmental Behavior: Investigations into its adsorption characteristics indicate that it can bind strongly to organic matter in soils and sediments, affecting its mobility and bioavailability.

- Toxicokinetics: Studies have shown that sodium perfluorohexanoate can accumulate in biological tissues, raising concerns about long-term exposure effects .

These interaction studies are vital for assessing the environmental impact and safety profile of this compound.

Sodium perfluorohexanoate belongs to a broader class of perfluoroalkyl substances. Here are some similar compounds:

| Compound Name | Chemical Formula | Key Characteristics |

|---|---|---|

| Perfluorooctanoic Acid | C₈F₁₅COOH | Known for its persistence and bioaccumulation |

| Perfluorobutanoic Acid | C₄F₉COOH | Shorter chain length; less persistent |

| Perfluorodecanoic Acid | C₁₀F₂₁COOH | Longer chain; higher melting point |

| Perfluoropentanoic Acid | C₅F₁₁COOH | Intermediate properties between shorter and longer chains |

Uniqueness of Sodium Perfluorohexanoate

Sodium perfluorohexanoate is unique due to its specific chain length (six carbon atoms) which influences its physical properties such as melting point and solubility compared to shorter or longer-chain counterparts. Additionally, its surfactant capabilities make it particularly useful in applications requiring effective wetting agents while maintaining environmental stability.